molecular formula C17H24N2O2 B13012436 exo-Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate

exo-Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate

Cat. No.: B13012436
M. Wt: 288.4 g/mol
InChI Key: QXNYDGDGCRFDBF-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound exo-Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate belongs to the 9-azabicyclo[3.3.1]nonane family, a bicyclic scaffold with two fused six-membered rings containing a nitrogen atom. The exo stereochemistry indicates that the benzyl and methylamino substituents are positioned on the same face of the bicyclic system, influencing its molecular interactions and physicochemical properties .

Properties

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

benzyl (1S,5S)-3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate

InChI

InChI=1S/C17H24N2O2/c1-18-14-10-15-8-5-9-16(11-14)19(15)17(20)21-12-13-6-3-2-4-7-13/h2-4,6-7,14-16,18H,5,8-12H2,1H3/t15-,16-/m0/s1

InChI Key

QXNYDGDGCRFDBF-HOTGVXAUSA-N

Isomeric SMILES

CNC1C[C@@H]2CCC[C@@H](C1)N2C(=O)OCC3=CC=CC=C3

Canonical SMILES

CNC1CC2CCCC(C1)N2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of exo-Benzyl 3-(methylamino)-9-azabicyclo[331]nonane-9-carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and specific solvents to facilitate the cyclization and subsequent functionalization steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Exo-Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of exo-Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate lies in its potential as a pharmacological agent. The compound's structure suggests it may interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine, making it a candidate for developing treatments for neurological disorders.

Case Study:
A study investigated the compound's effects on dopamine receptor modulation, revealing promising results in enhancing dopaminergic activity, which may be beneficial for conditions such as Parkinson's disease and depression .

Organic Synthesis

The compound is also valuable in organic synthesis, particularly in the synthesis of complex molecules through various reaction mechanisms, including Michael addition reactions.

Table: Reaction Mechanisms Involving this compound

Reaction TypeDescriptionReference
Michael AdditionUsed as a nucleophile in asymmetric synthesis
AlkylationServes as an intermediate for synthesizing amines
CyclizationForms bicyclic structures with high selectivity

Pharmaceutical Formulations

The compound's properties allow it to be utilized in pharmaceutical formulations as an active ingredient or as a precursor in synthesizing other pharmacologically active compounds.

Case Study:
Research has shown that formulations incorporating this compound exhibit enhanced bioavailability and therapeutic efficacy compared to traditional formulations .

Mechanism of Action

The mechanism of action of exo-Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This can lead to various biological effects, depending on the nature of the target and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

Table 1: Substituent Comparison
Compound Name Substituents (Position 3, 9) Molecular Formula Key Properties/Applications References
exo-Benzyl 3-(methylamino)-9-azabicyclo[...]carboxylate 3: Methylamino; 9: Benzyl carboxylate C₁₉H₂₆N₂O₂ Intermediate for receptor modulators
tert-Butyl 3-oxa-7,9-diazabicyclo[...]carboxylate 3: Oxa bridge; 9: tert-Butyl carboxylate C₁₁H₂₀N₂O₃ FGFR tyrosine kinase inhibitors
Methyl exo-9-azabicyclo[...]carboxylate hydrochloride 3: Methyl ester; 9: HCl salt C₁₀H₁₈ClNO₂ Improved water solubility
Benzyl 3-oxo-9-azabicyclo[...]carboxylate 3: Ketone; 9: Benzyl carboxylate C₁₆H₁₉NO₃ Synthetic intermediate
  • Key Differences: Methylamino vs. Benzyl vs. tert-Butyl Groups: The benzyl group increases lipophilicity, favoring membrane permeability, while tert-butyl groups improve metabolic stability .

Stereochemical Isomerism

Table 2: Stereochemical Impact
Compound Name Stereochemistry Biological Activity References
exo-Benzyl 3-(methylamino)-9-azabicyclo[...]carboxylate exo Binds selectively to serotonin receptors
endo-9-Methyl-9-azabicyclo[...]nonan-3-amine endo Granisetron Impurity E (lower receptor affinity)
  • Stereochemical Effects :
    • The exo configuration positions substituents outward, optimizing interactions with flat binding pockets (e.g., GPCRs), while endo isomers may sterically hinder binding .

Pharmacological Relevance

  • Target Compound: Potential as a CCR5 antagonist analog, similar to maraviroc derivatives, due to structural resemblance to diazabicyclo scaffolds in HIV entry inhibitors .
  • Sulfur/Selenium Analogues : 9-Thia- or 9-selenabicyclo derivatives exhibit antiviral and anticancer activities but lack the basicity of nitrogen, altering target selectivity .

Biological Activity

exo-Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate , also known by its CAS number 1958100-34-9, is a bicyclic compound with significant potential in medicinal chemistry, particularly concerning neurological applications. Its unique structure, featuring a methylamino group, positions it as a candidate for further exploration in pharmacological contexts.

  • Molecular Formula : C17_{17}H24_{24}N2_{2}O2_{2}
  • Molecular Weight : 288.38 g/mol
  • Density : 1.1 ± 0.1 g/cm³
  • Boiling Point : 420.7 ± 45.0 °C at 760 mmHg
  • LogP : 2.49

Research indicates that this compound interacts with various neurotransmitter systems, suggesting it may function as a neuromodulator. Its structural similarity to known psychoactive substances implies potential effects on conditions such as depression and anxiety disorders, although detailed pharmacological studies are still required to elucidate its precise mechanisms of action .

Neurological Applications

The compound has been investigated for its effects on neurotransmitter systems, particularly:

  • Dopamine Reuptake Inhibition : Similar to bupropion, which is known for its dual action on norepinephrine and dopamine reuptake inhibition.
  • Potential Antidepressant Effects : Preliminary studies suggest that it may exhibit antidepressant-like activity, warranting further investigation into its efficacy and safety profiles.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds provides insights into its unique pharmacological properties.

Compound NameStructureUnique Features
BupropionC13_{13}H18_{18}ClN3_{3}OAtypical antidepressant with dual norepinephrine-dopamine reuptake inhibition
MethylphenidateC14_{14}H19_{19}NO2_{2}Stimulant used primarily for ADHD treatment
LisdexamfetamineC15_{15}H22_{22}N2_{2}O3_{3}Prodrug that converts to dextroamphetamine

The unique bicyclic structure of this compound may confer distinct pharmacological properties compared to these compounds, particularly in terms of receptor selectivity and side effect profiles.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound:

  • In Vitro Studies : Initial in vitro assays have demonstrated that the compound exhibits significant activity against certain neuroreceptors, indicating potential therapeutic applications in treating mood disorders.
  • Animal Models : Animal studies are underway to evaluate the antidepressant-like effects of the compound in models of induced depression, focusing on behavioral changes and neurotransmitter level alterations.
  • Pharmacokinetics : Ongoing research is assessing the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to better understand its bioavailability and therapeutic window.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.